

(R)-(-)-4-Methylhexanoic acid structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-4-Methylhexanoic acid

Cat. No.: B1641785

[Get Quote](#)

An In-depth Technical Guide to (R)-(-)-4-Methylhexanoic Acid

Introduction

(R)-(-)-4-Methylhexanoic acid is a chiral, branched-chain fatty acid belonging to the class of medium-chain fatty acids.^[1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of approximately 130.18 g/mol.^{[2][3]} This compound and its enantiomer, (S)-(+)-4-methylhexanoic acid, are of interest to researchers in fields such as metabolic studies, fragrance and flavor chemistry, and drug development.^{[3][4]} As a chiral molecule, the specific stereochemistry of **(R)-(-)-4-Methylhexanoic acid** is crucial for its biological activity and physical properties. This guide provides a comprehensive overview of its structural formula, physicochemical data, and synthetic methodologies.

Structural Information

The structure of 4-methylhexanoic acid consists of a six-carbon hexanoic acid backbone with a methyl group branching at the fourth carbon atom. The "(R)-(-)" designation specifies the stereochemical configuration at this chiral center.

- Molecular Formula: C₇H₁₄O₂^[2]
- IUPAC Name: (4R)-4-methylhexanoic acid^[5]
- SMILES: CC--INVALID-LINK--CCC(=O)O^[6]
- InChI Key: DIVCBWJKVSFZKJ-ZCFIWIBFSA-N^[6]

The structural formula is depicted below:

(R) configuration at C4

Physicochemical and Spectroscopic Data

Quantitative data for 4-methylhexanoic acid (racemic and enantiomer-specific where available) are summarized below for easy reference.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Weight	130.18 g/mol	[3]
CAS Number (for R-isomer)	52745-93-4	[5]
CAS Number (for racemic)	1561-11-1	[3]
Appearance	Colorless to pale yellow liquid	[7]
Specific Gravity	0.917 to 0.923 @ 25°C	[7]
Refractive Index	1.418 to 1.424 @ 20°C	[7]
Boiling Point	216-218 °C	[7]
Water Solubility	1776 mg/L @ 25°C (estimated)	[5]
Flash Point	102.78 °C	[7]

Table 2: Predicted Molecular Properties

Property	Value	Source
logP	2.1 - 2.31	[1]
pKa (Strongest Acidic)	5.15	[1]
Polar Surface Area	37.3 Å ²	[1]
Rotatable Bond Count	4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Table 3: Spectroscopic Data

Technique	Observation	Source
Mass Spectrometry (EI)	Molecular Ion: m/z 130. Base Peak: m/z 74. Other Fragments: m/z 115 (loss of CH ₃), m/z 85.	[2]
¹³ C NMR	Carboxylic acid carbon (~180 ppm), Methyl-substituted carbon (32-35 ppm).	[2]

Synthesis and Experimental Protocols

The synthesis of 4-methylhexanoic acid can be achieved through various organic chemistry routes. A common and well-documented method is the malonic ester synthesis. While this protocol describes the synthesis of the racemic mixture, stereoselective approaches utilizing chiral auxiliaries or catalysts are necessary to obtain the pure (R)-enantiomer.[\[2\]](#)[\[4\]](#)

General Protocol: Malonic Ester Synthesis

This method involves the alkylation of a malonic ester, followed by saponification and subsequent decarboxylation to yield the target carboxylic acid.[\[2\]](#)

Step 1: Saponification (Hydrolysis)

- A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (10 mL) is prepared in a suitable reaction vessel.[8]
- The mixture is stirred and heated to reflux for 4 hours.[8]
- Following the reflux, ethanol is removed from the mixture via evaporation under reduced pressure.[8]
- The remaining aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.[8]
- The aqueous layer is then acidified using 1 M HCl and extracted with diethyl ether (5 x 50 mL).[8]
- The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.[8]

Step 2: Decarboxylation

- The crude 2-(2-methylbutyl)malonic acid (e.g., 616 mg) is heated to 210°C for 2 hours under an inert nitrogen atmosphere.[8] This high temperature promotes the loss of a carboxyl group as carbon dioxide.[2]
- The resulting dark oil is the crude 4-methylhexanoic acid.[8]

Step 3: Purification

- The crude product is purified using dry-flash chromatography on a silica gel (SiO_2) column. [8]
- A solvent system with increasing polarity, such as mixtures of hexane and ethyl acetate, is used as the eluent to isolate the pure 4-methylhexanoic acid (e.g., yielding 432 mg).[8]

Visualized Workflow

The following diagram illustrates the logical workflow of the malonic ester synthesis for 4-methylhexanoic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 3. (+)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R)-4-methyl hexanoic acid, 52745-93-4 [thegoodsentscompany.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-methyl hexanoic acid, 1561-11-1 [thegoodsentscompany.com]
- 8. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(R)-(-)-4-Methylhexanoic acid structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1641785#r-4-methylhexanoic-acid-structural-formula\]](https://www.benchchem.com/product/b1641785#r-4-methylhexanoic-acid-structural-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com